molecular formula C10H7F3N2OS B1405696 4-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide CAS No. 1171927-41-5

4-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide

Cat. No. B1405696
M. Wt: 260.24 g/mol
InChI Key: NHPWZOMZXREAFY-UHFFFAOYSA-N
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Description

The compound “4-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide” contains several functional groups. The trifluoromethyl group (-CF3) is a common substituent in organic chemistry with the carbon-fluorine bond being one of the strongest in organic chemistry . Benzothiophene is a heterocyclic compound, also known as thianaphthene, with a structure similar to naphthalene but with one CH group replaced by sulfur . Carbohydrazide is a carbonyl hydrazide and is used in various applications due to its reactivity and stability .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzothiophene ring. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods can be used to determine the exact structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the trifluoromethyl, benzothiophene, and carbohydrazide groups. Each of these groups can participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group is known to increase the lipophilicity of compounds, which can affect their absorption and distribution in biological systems .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Biological Activity : The compound has been used in the synthesis of various heterocyclic compounds containing benzothiophene moiety. These compounds were further tested for antimicrobial, analgesic, and anthelmintic activities, showing promising results in these fields (Naganagowda et al., 2011).

Antimicrobial Activity

  • Antimicrobial Activity : The compound has been a key precursor in synthesizing new derivatives with significant antibacterial activity. These derivatives are potential candidates for developing new antimicrobial agents (Naganagowda & Petsom, 2011).

Material Science Applications

  • Corrosion Inhibition : It has been studied as an inhibitor for the corrosion of aluminum alloys in acidic environments. The efficiency of this compound as a corrosion inhibitor highlights its potential in material protection applications (Kini et al., 2011).

Pharmaceutical Research

  • Synthesis of Pharmaceutical Compounds : It serves as a foundational element in synthesizing new pharmaceutical compounds, such as novel anti-inflammatory and antimicrobial agents, showcasing its versatility in drug development (Mustafa et al., 2016).

Advanced Material Development

  • Development of Organic Semiconductors : The compound's derivatives have been used in creating organic semiconductors, indicating its potential application in electronics and advanced material development (Gao et al., 2008).

Chemical Synthesis

  • Facilitating Chemical Reactions : It has been instrumental in the synthesis of various organic compounds, demonstrating its role in facilitating diverse chemical reactions (Bonacorso et al., 2017).

Interaction with DNA

  • DNA Interaction Studies : This compound's derivatives have been used in the formation of rhenium(I) complexes for DNA interaction studies, indicating its utility in biochemical research (Ismail et al., 2017).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and the nature of any products formed during its use. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions for research into this compound could include exploring its potential applications in various fields, such as medicinal chemistry, materials science, or agrochemicals. This could involve studying its biological activity, its physical properties, or its reactivity under various conditions .

properties

IUPAC Name

4-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2OS/c11-10(12,13)6-2-1-3-7-5(6)4-8(17-7)9(16)15-14/h1-4H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPWZOMZXREAFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(SC2=C1)C(=O)NN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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